4-((1-aminopropan-2-yl)oxy)-6-methyl-2H-pyran-2-one hydrochloride
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Overview
Description
4-((1-aminopropan-2-yl)oxy)-6-methyl-2H-pyran-2-one hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyranone ring substituted with an aminopropyl group, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-aminopropan-2-yl)oxy)-6-methyl-2H-pyran-2-one hydrochloride typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving suitable precursors such as 4-hydroxy-6-methyl-2H-pyran-2-one.
Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via an etherification reaction using 1-aminopropan-2-ol as the nucleophile.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-((1-aminopropan-2-yl)oxy)-6-methyl-2H-pyran-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
4-((1-aminopropan-2-yl)oxy)-6-methyl-2H-pyran-2-one hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving pyranone derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((1-aminopropan-2-yl)oxy)-6-methyl-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets. The aminopropyl group may facilitate binding to enzymes or receptors, modulating their activity. The pyranone ring can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar aminopropyl group and have been studied for their biological activities.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and can be compared in terms of their chemical reactivity and applications.
Uniqueness
4-((1-aminopropan-2-yl)oxy)-6-methyl-2H-pyran-2-one hydrochloride is unique due to its specific combination of a pyranone ring and an aminopropyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(1-aminopropan-2-yloxy)-6-methylpyran-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-6-3-8(4-9(11)13-6)12-7(2)5-10;/h3-4,7H,5,10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQNPXITFRFNQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC(C)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.